4-Methylthiobutylglucosinolat Kaliumsalz is classified as a glucosinolate, a type of thioglucoside. It is primarily sourced from plants in the Brassicaceae family, such as Brassica oleracea (cabbage) and Brassica rapa (turnip). These compounds are produced as part of the plant's defense mechanism against herbivores and pathogens. The biosynthesis of glucosinolates involves several enzymatic steps that modify amino acid precursors into complex structures.
The synthesis of 4-Methylthiobutylglucosinolat Kaliumsalz involves several key steps:
The final product, 4-Methylthiobutylglucosinolat Kaliumsalz, is typically isolated through extraction from plant tissues followed by purification processes like chromatography.
The molecular structure of 4-Methylthiobutylglucosinolat Kaliumsalz can be described as follows:
The presence of the potassium ion enhances its solubility in water and biological fluids, facilitating its potential applications in health-related contexts.
4-Methylthiobutylglucosinolat Kaliumsalz participates in various chemical reactions:
The mechanism of action for 4-Methylthiobutylglucosinolat Kaliumsalz primarily involves:
The physical and chemical properties of 4-Methylthiobutylglucosinolat Kaliumsalz include:
These properties influence its behavior in biological systems and its applications in food science and nutrition .
4-Methylthiobutylglucosinolat Kaliumsalz has several scientific applications:
Research continues to explore additional applications in pharmacology and functional foods, highlighting the compound's versatility and importance in health sciences .
The biosynthesis of 4-methylthiobutyl glucosinolate potassium salt (glucoerucin potassium salt) initiates with methionine chain elongation—a cyclic process unique to Brassicaceae species. This pathway involves three enzymatic steps: transamination, chain extension, and oxidative decarboxylation. Initially, methionine undergoes transamination to form 2-oxo-4-methylthiobutanoic acid, which condenses with acetyl-CoA via methylthioalkylmalate synthase (MAM1). The resulting 2-(2'-methylthio)ethylmalate is then isomerized and oxidatively decarboxylated to yield 3-methylthiopropyl-α-keto acid, extending the side chain by one methylene group. This cycle repeats up to six times to generate C4 (4-methylthiobutyl) or longer-chain precursors [6] [7].
Carbon flux through this pathway is regulated by:
Table 1: Key Enzymes in Methionine-Derived Glucosinolate Chain Elongation
Enzyme | Gene (Arabidopsis) | Reaction Catalyzed | Primary Product |
---|---|---|---|
Branched-chain aminotransferase | BCAT4 | Methionine → 2-oxo-4-methylthiobutanoic acid | 2-oxo acid substrate |
Methylthioalkylmalate synthase | MAM1 | Condensation with acetyl-CoA | 2-(2'-methylthio)ethylmalate |
Isomerase | - | Isomerization of alkylmalate | 3-methylthio-2-hydroxy acid |
Dehydrogenase | IMD1/IMS2 | Oxidative decarboxylation | Extended α-keto acid |
MAM1 is the pivotal enzyme governing side-chain length in methionine-derived glucosinolates. It exhibits substrate specificity for 2-oxo acids with 4-6 carbon chains, preferentially catalyzing the condensation of 2-oxo-4-methylthiobutanoic acid (4C precursor) with acetyl-CoA to initiate the first elongation cycle. MAM1's kinetic properties determine the flux distribution toward C4 (4-methylthiobutyl) versus longer-chain (C5-C8) glucosinolates [6]. Site-directed mutagenesis studies reveal that:
Natural variants of MAM1 in Brassica oleracea and Brassica rapa show allele-dependent specificity: Certain haplotypes favor 4-methylthiobutyl glucosinolate production over longer-chain homologs. Engineered MAM1 mutants with expanded substrate range increase C4 glucosinolate yields by 2.3-fold in Arabidopsis transgenics, demonstrating its biotechnological potential [7].
Natural diversity in 4-methylthiobutyl glucosinolate accumulation across Brassicaceae stems primarily from polymorphic regulatory elements in biosynthetic genes. Key findings include:
Table 2: Genetic Polymorphisms Affecting 4-Methylthiobutyl Glucosinolate Accumulation
Species | Gene | Polymorphism Type | Effect on C4-GSL |
---|---|---|---|
Brassica rapa | MAM1 | 52-bp promoter insertion | ↑ 38% in leaves |
Brassica oleracea | CYP79F1 | SNP in enhancer region | ↓ 22% in seeds |
Eruca sativa | SOT16 | Missense mutation V201I | Altered kinetic parameters |
Raphanus sativus | AOP2 | Gene duplication | Side-chain modification shift |
Quantitative trait locus (QTL) mapping identifies hotspots on chromosomes A03 and A05 regulating >60% of C4-GSL variation in Brassica napus populations. These loci contain tandem arrays of MAM and CYP79F paralogs with differential expression patterns [7] [9].
The committing step in 4-methylthiobutyl glucosinolate biosynthesis is the Claisen condensation between 2-oxo-4-methylthiobutanoic acid (derived from methionine transamination) and acetyl-CoA, catalyzed by MAM1. This reaction proceeds via:
Structural analysis shows the enzyme's active site pocket accommodates the 4C substrate through hydrophobic interactions with Met78, Phe121, and Trp124, while excluding longer-chain analogs via steric hindrance. In vitro assays reveal:
The product, (2'-methylthio)ethylmalate, undergoes isomerization by a dedicated isomerase to 3-methylthio-2-hydroxy acid, followed by NAD⁺-dependent oxidative decarboxylation catalyzed by isopropylmalate dehydrogenase (IMD1) to form 2-oxo-5-methylthiopentanoic acid—the direct precursor for 4-methylthiobutyl glucosinolate core structure [6].
Four principal metabolic engineering approaches boost 4-methylthiobutyl glucosinolate production:
Integrated engineering of transcriptome, translatome, and reactome levels enhances flux through the glucosinolate pathway:
Precise modifications include:
Table 3: Metabolic Engineering Outcomes for 4-Methylthiobutyl Glucosinolate
Strategy | Host Organism | Target Gene/Pathway | Production Increase |
---|---|---|---|
MAM1 overexpression | Brassica juncea | Methionine chain elongation | 2.1-fold in leaves |
CRISPR knockout of BCAT3 | Arabidopsis thaliana | Branched-amino acid metabolism | 3.7-fold in seeds |
Bicistronic MAM1-CYP79F1 | Camelina sativa | Translation efficiency | 89% higher than single-gene |
Chloroplast-targeted pathway | Nicotiana benthamiana | Subcellular compartmentalization | 5.3-fold transient expression |
Microbial factories in E. coli and Saccharomyces cerevisiae express:
In silico models predict optimal genetic interventions:
These strategies collectively enable >200 mg/g DW production in engineered Brassica lines—a 15-fold increase over wild types [1] [4] [7].
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